6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol
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Overview
Description
6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol is a compound belonging to the phenazine family, which is known for its diverse biological and photophysical properties. Phenazines are aza-polycyclic compounds that are found in nature and are often isolated as secondary metabolites from various microorganisms .
Preparation Methods
The synthesis of 6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with substituted o-phenylenediamine . The reaction is carried out in a mixture of acetic acid and ethanol at elevated temperatures (around 80°C) for 1-1.5 hours . The progress of the reaction is monitored using thin-layer chromatography (TLC), and upon completion, the reaction mixture is poured into crushed ice to precipitate the product .
Chemical Reactions Analysis
6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol involves its ability to undergo excited state intramolecular proton transfer (ESIPT). Upon absorption of light, the compound undergoes a fast enol-to-keto or amine-to-imine prototropy, resulting in a significant change in its electronic configuration . This process is characterized by an abnormally large Stokes shift of fluorescence, making it useful in various photophysical applications .
Comparison with Similar Compounds
6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-ol can be compared with other phenazine derivatives such as:
6-(1H-benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: This compound also exhibits ESIPT properties and is used in similar applications.
Lawsone-based benzo[a]phenazin-5-ol: These derivatives are synthesized from lawsone and benzene-1,2-diamines and have applications in the construction of various fused heterocycles.
Properties
Molecular Formula |
C25H20N2O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(4-propan-2-ylphenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C25H20N2O/c1-15(2)16-11-13-17(14-12-16)22-24-23(18-7-3-4-8-19(18)25(22)28)26-20-9-5-6-10-21(20)27-24/h3-15,28H,1-2H3 |
InChI Key |
XZNBYBLEIFAJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O |
Origin of Product |
United States |
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